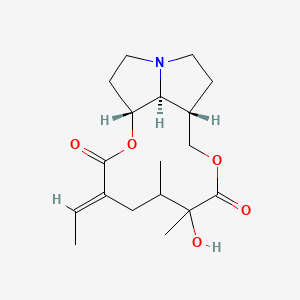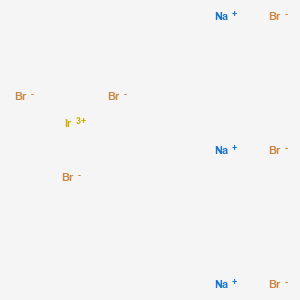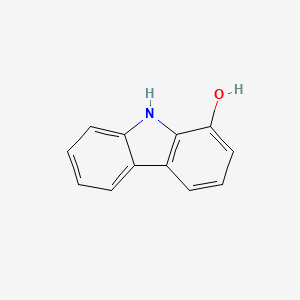
Methyl (R)-(+)-2-isocyanato-3-phenylpropionate
Übersicht
Beschreibung
“Methyl ®-(+)-2-isocyanato-3-phenylpropionate” likely contains an isocyanate group (-N=C=O), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a propionate ester group (-COOCH3). Isocyanates are highly reactive and used in the production of polyurethane products . Phenyl groups are common in many organic compounds, contributing to various chemical properties. Propionate esters are often used in perfumes and are also found in nature .
Molecular Structure Analysis
The molecular structure would likely feature a phenyl ring, an isocyanate group, and a propionate ester group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . The phenyl group might participate in electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, aminolysis, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Isocyanates are typically colorless, poisonous, and flammable liquids . Phenyl groups are usually nonpolar and hydrophobic. The ester group might contribute to a fruity smell .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Amino Acid Ester Isocyanates : This compound has been synthesized and studied for its utility in preparing amino acid ester isocyanates, which are important in various chemical synthesis processes (Tsai et al., 2003).
Transformation to 3-Phenylpropionic Acid and Methyl Ester : It has been used in catalyzed redox transformations, specifically converting cinnamaldehyde to 3-phenylpropionic acid and its methyl ester, an intermediate for anti-AIDS drugs (Vries et al., 1998).
Electrochemical Fluorination : In electrochemical studies, methyl cinnamates including Methyl (R)-(+)-2-isocyanato-3-phenylpropionate have been fluorinated to produce various fluorinated compounds, demonstrating its potential in creating diverse chemical structures (Dmowski & Kozłowski, 1997).
Preparation and Reactions of Isocyanato-alkenoates : This compound is involved in the preparation of 2-isocyanato-alkenoates, which are useful in organic synthesis and pharmaceutical research (Effenberger et al., 1994).
Biological and Enzymatic Studies
Enantioselective Enzymatic Processes : It has been examined in studies of enantioselective enzymatic processes, particularly in the context of transesterification reactions. This research is crucial for understanding how enzymes can be used to create specific enantiomers of compounds (Wescott et al., 1996).
Chiral Inversion Studies : Investigations into the chiral inversion of related compounds, such as 2-phenylpropionic acid, provide insights into the stereochemical aspects of this and similar molecules in biological systems (Fournel & Caldwell, 1986).
Photochemical and Physicochemical Properties
Photochemical Reaction Studies : The photochemical reactions of related compounds like 4-methyl-2-quinolinecarbonitrile with optically active forms of 2-phenylpropionic acids have been studied, shedding light on the photophysical properties and reactivities of these substances (Hata, 1992).
Crystal Structure Analysis : Research into the crystal structures and electronic properties of phenylpropionic acid derivatives enhances our understanding of the solid-state physics and chemistry of these types of compounds (Das et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2R)-2-isocyanato-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMMIYKEOOTNZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424925 | |
| Record name | Methyl (R)-(+)-2-isocyanato-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361456-36-2 | |
| Record name | Methyl (R)-(+)-2-isocyanato-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 361456-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)









![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)



